2,2'-Biphenol

Anti-inflammatory COX-2 inhibition NF-κB

Purchase 2,2′-Biphenol (CAS 1806‑29‑7) to leverage its unique ortho‑ortho′ connectivity. This atropisomeric diol is the critical building block for high‑performance phosphoramidite ligands in asymmetric catalysis and a potent inhibitor of LPS‑stimulated COX‑2 expression at 1–10 µM – a bioactivity absent in its para isomer. Ensures isomer‑specific performance in R&D and scale‑up.

Molecular Formula C12H10O2
Molecular Weight 186.21 g/mol
CAS No. 1806-29-7
Cat. No. B158249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-Biphenol
CAS1806-29-7
Synonyms2,2'-biphenol
2,2'-biphenyldiol
2,2'-dihydroxybiphenyl
o,o'-biphenol
Molecular FormulaC12H10O2
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC=CC=C2O)O
InChIInChI=1S/C12H10O2/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8,13-14H
InChIKeyIMHDGJOMLMDPJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





2,2′-Biphenol (CAS 1806-29-7): A Distinct ortho,ortho′-Biphenol for Ligand Design and Specialized Applications


2,2′-Biphenol ([1,1′-Biphenyl]-2,2′-diol) is an organic compound consisting of two phenol groups linked via an ortho-ortho′ carbon-carbon bond between their respective aromatic rings [1]. This specific connectivity forces the two phenol moieties into proximity, resulting in a sterically constrained, atropisomeric structure with a dihedral angle of approximately 60° between the two rings [1]. This geometric arrangement is the fundamental origin of its unique chemical behavior, differentiating it starkly from its para-connected isomer, 4,4′-biphenol. The compound is a beige to grayish-beige powder with a melting point of 108–110 °C, a boiling point of 315 °C, and a predicted pKa of 7.32 [REFS-2, REFS-3].

Why 2,2′-Biphenol Cannot Be Replaced by Its para-Isomer 4,4′-Biphenol in Key Scientific Workflows


The term 'biphenol' encompasses several isomers, most notably 2,2′-biphenol and 4,4′-biphenol. Despite sharing the same molecular formula (C₁₂H₁₀O₂), their vastly different spatial arrangements of hydroxyl groups lead to profoundly different chemical and biological properties, making them non-interchangeable. While 4,4′-biphenol is a rigid, linear molecule, 2,2′-biphenol is conformationally dynamic due to restricted rotation around its central C–C bond [1]. This fundamental structural divergence manifests in measurable differences in acidity, redox behavior, biological activity, and metal-coordination chemistry, as quantified below. Attempting to substitute one for the other without considering these documented differences will lead to experimental failure or inaccurate results.

Quantitative Differentiation of 2,2′-Biphenol: A Comparative Evidence Guide


Divergent Biological Activity: Selective COX‑2 Inhibition by 2,2′-Biphenol Over 4,4′-Biphenol

In a head-to-head comparison, 2,2′-biphenol demonstrated a unique biological activity profile not observed for its 4,4′-isomer. At concentrations of 1–10 µM, 2,2′-biphenol showed inhibitory effects on lipopolysaccharide (LPS)-stimulated cyclooxygenase-2 (COX-2) expression in RAW 264.7 cells, as well as on the binding of activator protein-1 (AP-1) and nuclear factor kappa-B (NF-κB) to their consensus sequences [1]. In contrast, 4,4′-biphenol did not exhibit this inhibitory activity; instead, its combination with LPS enhanced COX-2 expression, a phenomenon attributed to its cytotoxic conversion to diphenylquinone [1].

Anti-inflammatory COX-2 inhibition NF-κB

Fundamental Difference in First Acidity Constant: 2,2′-Biphenol is 100-fold More Acidic than 4,4′-Biphenol

The acidity of the first phenolic hydroxyl group differs by over two orders of magnitude between the two isomers. The pKa of the neutral 2,2′-HO–Ph–Ph–OH species was experimentally determined to be 7.6, whereas the corresponding value for 4,4′-biphenol is approximately 9.7 [1]. This 2.1 pKa unit difference corresponds to 2,2′-biphenol being roughly 126 times more acidic in its first deprotonation step. This is attributed to the stabilization of the resulting mono-anion by an intramolecular hydrogen bond to the adjacent hydroxyl group, a stabilization pathway that is geometrically impossible in the 4,4′-isomer.

Physical organic chemistry Acidity pKa

Divergent One-Electron Reduction Potentials of Phenoxyl Radicals

The one-electron reduction potential of the phenoxyl radical derived from the neutral 2,2′-biphenol (2,2′-HO–Ph–Ph–O•) was measured to be 1.00 V vs. NHE [1]. This is significantly more positive than the corresponding value for the 4,4′-biphenol-derived radical (4,4′-–O–Ph–Ph–O•), which was determined to be 0.44 V vs. NHE [1]. The 0.56 V difference indicates that the 2,2′-biphenol radical is a much stronger oxidant and is far less thermodynamically stable than its 4,4′-counterpart.

Redox chemistry Electrochemistry Radical stability

A Cost-Effective Ligand Scaffold for Asymmetric Catalysis: Comparable to BINOL

In the field of asymmetric hydrovinylation, phosphoramidite ligands derived from the relatively inexpensive, achiral 2,2′-biphenol were found to be 'almost as good as' those derived from the significantly more expensive enantiopure 1,1′-bi-2-naphthol (BINOL) [1]. The study states that these 2,2′-biphenol-derived ligands yielded products in 'excellent yields and enantioselectivities' that were highly comparable to the BINOL-derived counterparts [1].

Asymmetric catalysis Ligand design Phosphoramidite

High-Impact Research and Industrial Applications for 2,2′-Biphenol


Development of Selective Anti-Inflammatory Probes and Lead Compounds

Based on its unique, isomer-specific ability to inhibit LPS-stimulated COX-2 expression at 1–10 µM, 2,2′-biphenol is the logical starting material for developing novel anti-inflammatory agents or biochemical probes to study the COX-2/NF-κB pathway [1]. Its inactivity in this regard disqualifies 4,4′-biphenol for this application.

Synthesis of Advanced Phosphoramidite Ligands for Asymmetric Catalysis

The proven utility of 2,2′-biphenol as a backbone for high-performance phosphoramidite ligands makes it a strategic choice for laboratories developing new asymmetric catalytic reactions [2]. Its use offers a potential cost advantage over BINOL-based ligands while delivering comparable catalytic outcomes, which is critical for scaling up reactions.

Fundamental Studies in Physical Organic Chemistry and Electrochemistry

The precisely defined and significantly different pKa and redox potential values for 2,2′-biphenol and its radical, relative to its 4,4′-isomer, make it an excellent model system for studying intramolecular hydrogen bonding, substituent effects on radical stability, and structure-activity relationships in phenolic compounds [3].

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